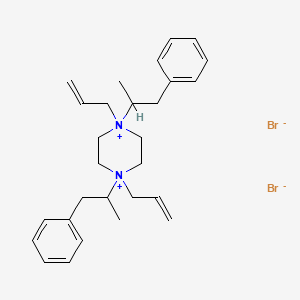
Sucrose-6'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose 6’-monophosphate dipotassium salt is a specialized derivative of sucrose, a common disaccharide composed of glucose and fructoseIt is primarily used in enzymology and carbohydrate metabolism studies due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sucrose 6’-monophosphate dipotassium salt typically involves the phosphorylation of sucrose. This process can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base to facilitate the reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the selective phosphorylation at the 6’ position of the sucrose molecule .
Industrial Production Methods
Industrial production of sucrose 6’-monophosphate dipotassium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through crystallization or chromatography techniques to remove any impurities and achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose 6’-monophosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or other functional groups within the molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized sucrose compounds .
Wissenschaftliche Forschungsanwendungen
Sucrose 6’-monophosphate dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in studies of phosphorylation processes and enzyme kinetics.
Biology: Investigates carbohydrate metabolism and sugar transport mechanisms in plants and microbes.
Medicine: Explores potential therapeutic applications related to metabolic regulation and energy conversion.
Industry: Utilized in the production of bioenergy and biotechnological applications
Wirkmechanismus
The mechanism of action of sucrose 6’-monophosphate dipotassium salt involves its role as a substrate for specific kinases and phosphorylases. These enzymes catalyze the transfer of phosphate groups, facilitating various biochemical pathways. The compound’s structure allows it to interact with molecular targets involved in carbohydrate metabolism, energy storage, and utilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trehalose 6-phosphate dipotassium salt
- Uridine 5’-diphosphoglucose disodium salt
- D-Xylulose 5-phosphate lithium salt
Uniqueness
Sucrose 6’-monophosphate dipotassium salt is unique due to its specific phosphorylation at the 6’ position, which distinguishes it from other phosphorylated sugars. This unique structure provides distinct reactivity and applications in various scientific fields .
Eigenschaften
Molekularformel |
C12H21K2O14P |
|---|---|
Molekulargewicht |
498.46 g/mol |
IUPAC-Name |
dipotassium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;;/h4-11,13-19H,1-3H2,(H2,20,21,22);;/q;2*+1/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
InChI-Schlüssel |
UHZPGUJRJZXGCI-HCJAYUHRSA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


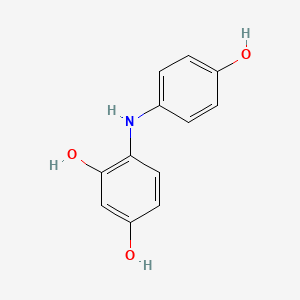

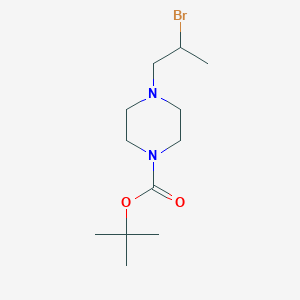


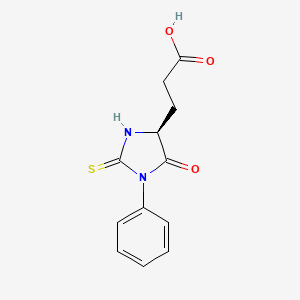
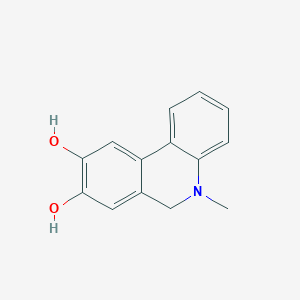
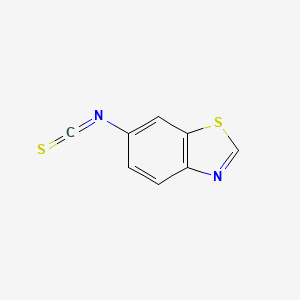
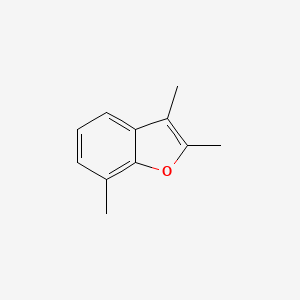
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)

